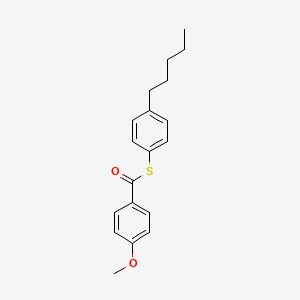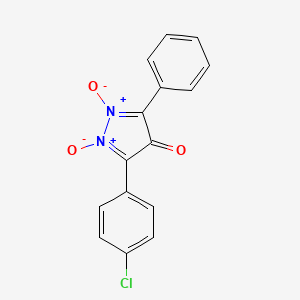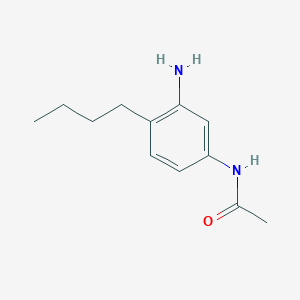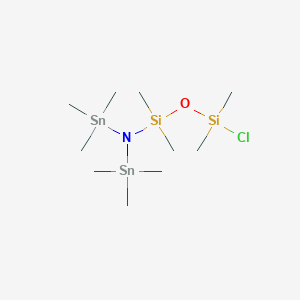
5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro-: is an organic compound characterized by its unique structure, which includes a dioxepin ring with butoxy and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro- typically involves the following steps:
Formation of the Dioxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The butoxy and chloro groups are introduced through substitution reactions, often using reagents like butyl alcohol and chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5H-1,4-dioxepine: Lacks the butoxy and chloro substituents.
5H-1,4-Dioxepin, 2,3-dihydro-: Similar core structure but different substituents.
Uniqueness
5H-1,4-Dioxepin, 5-butoxy-6-chloro-2,3-dihydro- is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
61207-74-7 |
|---|---|
Molecular Formula |
C9H15ClO3 |
Molecular Weight |
206.66 g/mol |
IUPAC Name |
5-butoxy-6-chloro-3,5-dihydro-2H-1,4-dioxepine |
InChI |
InChI=1S/C9H15ClO3/c1-2-3-4-12-9-8(10)7-11-5-6-13-9/h7,9H,2-6H2,1H3 |
InChI Key |
LYZHURFODLVHQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1C(=COCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)


![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)


![(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone](/img/structure/B14588978.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)

